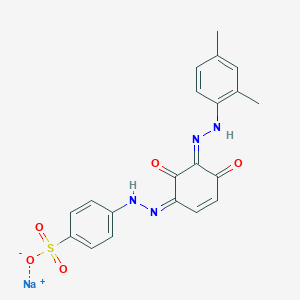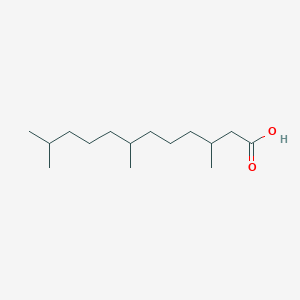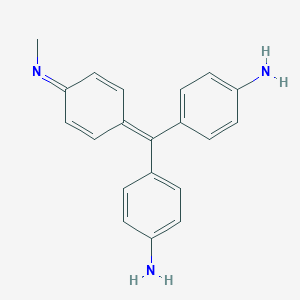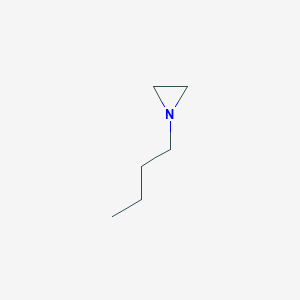
Aziridine, 1-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 1-butyl- is a chemical compound that belongs to the family of organic compounds known as aziridines. Aziridines are three-membered heterocyclic compounds that contain a nitrogen atom and two carbon atoms in a cyclic structure. Aziridine, 1-butyl- is used in various scientific research applications due to its unique properties and chemical structure. In
Mecanismo De Acción
Aziridine, 1-butyl- is a reactive compound due to the presence of a strained three-membered ring. It can react with a variety of nucleophiles such as water, alcohols, and amines. The reaction proceeds through the opening of the aziridine ring, which generates a highly reactive intermediate. This intermediate can then undergo further reactions to form a variety of products.
Efectos Bioquímicos Y Fisiológicos
Aziridine, 1-butyl- has been shown to have a variety of biochemical and physiological effects. It has been found to be a potent mutagen and carcinogen in animal studies. Aziridine, 1-butyl- has also been shown to have cytotoxic effects on cancer cells, making it a potential chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aziridine, 1-butyl- has several advantages for use in lab experiments. Its unique chemical structure makes it a valuable reagent for organic synthesis reactions. It is also a potent mutagen and carcinogen, which makes it useful for studying the effects of chemical exposure on cells and organisms. However, its toxicity and potential health hazards make it important to handle with care and take appropriate safety precautions.
Direcciones Futuras
There are several future directions for research involving aziridine, 1-butyl-. One potential area of study is the development of new chemotherapeutic agents based on the cytotoxic effects of aziridine, 1-butyl-. Another area of research could be the study of the mutagenic and carcinogenic effects of aziridine, 1-butyl- on cells and organisms. Additionally, the synthesis and use of chiral auxiliaries based on aziridine, 1-butyl- could be explored further for the preparation of enantiomerically pure compounds.
Métodos De Síntesis
Aziridine, 1-butyl- can be synthesized by the reaction of 1-butylamine with epichlorohydrin. This reaction is carried out in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which is then treated with a base to generate the aziridine ring.
Aplicaciones Científicas De Investigación
Aziridine, 1-butyl- is used in various scientific research applications. It is commonly used as a reagent in organic synthesis reactions, particularly in the synthesis of amino acids and peptides. Aziridine, 1-butyl- is also used in the preparation of chiral auxiliaries and in the synthesis of biologically active compounds.
Propiedades
Número CAS |
1120-85-0 |
|---|---|
Nombre del producto |
Aziridine, 1-butyl- |
Fórmula molecular |
C6H13N |
Peso molecular |
99.17 g/mol |
Nombre IUPAC |
1-butylaziridine |
InChI |
InChI=1S/C6H13N/c1-2-3-4-7-5-6-7/h2-6H2,1H3 |
Clave InChI |
XIEJPTDTTYFCJM-UHFFFAOYSA-N |
SMILES |
CCCCN1CC1 |
SMILES canónico |
CCCCN1CC1 |
Otros números CAS |
1120-85-0 |
Sinónimos |
1-Butylaziridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



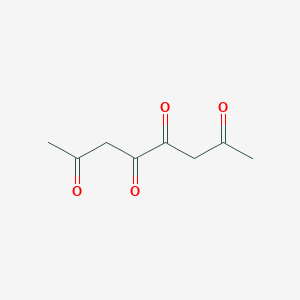

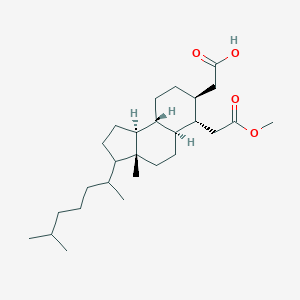
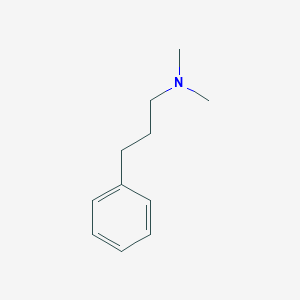

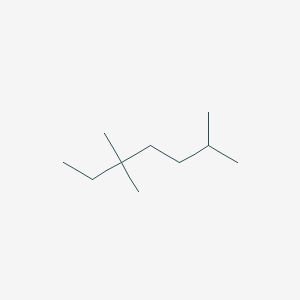
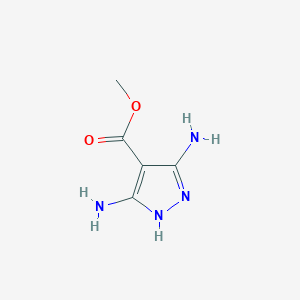

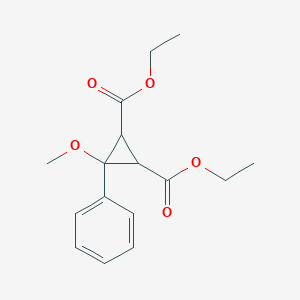
![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)
